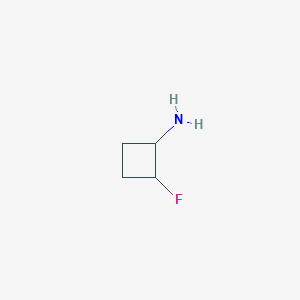

2-Fluorocyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-2-4(3)6/h3-4H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPCGXVZMKTSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorocyclobutan 1 Amine and Analogues

Strategies for Stereoselective Synthesis

Achieving stereochemical control is paramount in the synthesis of pharmacologically active compounds. For 2-fluorocyclobutan-1-amine, which contains two stereocenters, both enantioselective and diastereoselective approaches are critical for accessing specific, biologically relevant isomers.

The development of enantioselective methods for producing chiral fluorinated cyclobutanes has been a challenging task in synthetic chemistry. nih.govbohrium.com A prominent strategy involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This method provides access to chiral gem-difluorinated α-boryl cyclobutanes, which serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane (B1203170) derivatives. nih.govbohrium.com The reaction proceeds with high regio- and enantioselectivity, utilizing a rhodium catalyst and a chiral ligand to control the stereochemical outcome. nih.gov

The resulting α-boryl cyclobutanes can be further transformed. For instance, subsequent treatment with a base can lead to formal hydrodefluorination products, yielding monofluorinated cyclobutenes while retaining the four-membered ring and the newly established chirality. nih.gov

Table 1: Enantioselective Rhodium-Catalyzed Hydroboration of a gem-Difluorocyclobutene

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|

Data is illustrative of reported high-efficiency reactions.

Controlling the relative stereochemistry between the fluorine and amine substituents (cis or trans) is crucial. Diastereomerically pure cis- and trans-isomers of fluorinated cyclobutane derivatives, including amines and their carboxylic acid precursors, have been synthesized. researchgate.net One effective strategy involves the synthesis of a mixture of diastereomers followed by their separation. researchgate.net This approach allows for the isolation and characterization of both cis- and trans-isomers, which often exhibit distinct physicochemical properties, such as lipophilicity and conformational preferences. researchgate.net

For example, the synthesis of 2- and 3-fluorocyclobutanecarboxylic acids can be performed, followed by separation of the cis and trans diastereomers. These separated precursors can then be converted into the corresponding pure diastereomers of 2-fluorocyclobutan-1-amine through standard functional group transformations. researchgate.net

Cyclobutane Ring Formation Protocols

The construction of the strained four-membered cyclobutane ring is a foundational step in the synthesis of 2-fluorocyclobutan-1-amine. Photochemical cycloadditions and ring-closing metathesis are two powerful and widely used methodologies.

The photochemical [2+2] cycloaddition is arguably the most important and frequently utilized method for constructing cyclobutane rings. researchgate.netnih.gov This reaction involves the direct addition of two double bonds, either intramolecularly or intermolecularly, upon excitation with UV or visible light to form two new sigma bonds, resulting in a cyclobutane adduct. nih.govnsf.govyoutube.com The reaction is a powerful tool for accessing complex polycyclic systems and can exhibit high levels of regio- and stereoselectivity. researchgate.net

In the context of synthesizing fluorinated cyclobutanes, this reaction would typically involve the cycloaddition of a fluorinated alkene with another alkene. The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the starting alkenes and the reaction conditions. youtube.com The development of visible-light-induced asymmetric [2+2] cycloadditions represents a significant advancement, enabling the synthesis of chiral cyclobutanes without the need for directing groups. chemistryviews.org

Ring-closing metathesis (RCM) has emerged as a robust method for synthesizing a wide variety of carbocycles and heterocycles. researchgate.net This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, is highly effective for forming rings from acyclic diene precursors. researchgate.net

RCM has been successfully employed in the synthesis of carbocyclic β-amino acid derivatives. researchgate.net To generate a fluorinated cyclobutane amino acid scaffold, a suitable acyclic diene precursor containing a fluorine atom would be subjected to RCM. The synthesis of vinyl fluoride-containing dienes and their subsequent cyclization via RCM has been shown to efficiently produce six- and seven-membered cyclic vinyl fluorides, demonstrating the feasibility of using fluoroalkenes in metathesis reactions. nih.govacademie-sciences.fr This methodology allows for the construction of fluorinated cyclic amino acid precursors, which can be further elaborated to target molecules like 2-fluorocyclobutan-1-amine. nih.gov

Direct Fluorination and Fluorine Introduction Strategies

Introducing a fluorine atom onto a pre-formed cyclobutane ring or during the synthetic sequence is a key challenge. Strategies range from direct C-H fluorination to the use of electrophilic fluorinating agents and ring-opening reactions of strained precursors.

One of the most powerful modern techniques is direct C–H fluorination, which avoids the need for pre-functionalization. beilstein-journals.org Photosensitized C–H fluorination, in particular, offers a method for activating C(sp³)–H bonds under mild conditions, often proceeding via a radical mechanism. beilstein-journals.org

Electrophilic fluorination is a more traditional and widely used approach. Reagents such as Selectfluor (N-fluorodibenzenesulfonimide) are employed to deliver an electrophilic fluorine species to an electron-rich center, such as an enolate or an electron-rich aromatic ring. researchgate.netresearchgate.net This method has been used for the divergent synthesis of various fluorinated cyclobutanes. researchgate.net A highly diastereoselective electrophilic fluorination has been reported with yields as high as 94% and diastereomeric ratios greater than 50:1 in related systems, highlighting the potential for precise stereochemical control. nih.govfigshare.comresearchgate.net

Another elegant strategy is the ring-opening of strained precursors, such as bicyclic azaarenes or aziridines, with a fluoride (B91410) source. organic-chemistry.orgrsc.org For instance, the hydrofluorination of aziridines can provide β-fluoroamines with controlled regio- and diastereoselectivity, offering a direct route to the 1,2-fluoroamine motif present in the target molecule. organic-chemistry.org

Table 2: Comparison of Fluorine Introduction Strategies

| Strategy | Fluorine Source | Key Features | Typical Substrate | Reference |

|---|---|---|---|---|

| Direct C-H Fluorination | Photosensitizer + F source | Mild conditions; activates unfunctionalized C-H bonds | Alkanes, Cycloalkanes | beilstein-journals.org |

| Electrophilic Fluorination | Selectfluor | Versatile; reacts with electron-rich centers | Enolates, Alkenes | researchgate.netresearchgate.net |

Deoxofluorination Methods

Deoxofluorination is a primary strategy for converting hydroxyl or carbonyl groups into fluorides. Reagents such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. researchgate.netcommonorganicchemistry.comsigmaaldrich.com Deoxo-Fluor® is noted for being more thermally stable than DAST, offering a safer alternative. commonorganicchemistry.comorganic-chemistry.org These reagents effectively convert alcohols to alkyl fluorides and ketones to gem-difluorides. sigmaaldrich.comorganic-chemistry.org

The synthesis of 2-Fluorocyclobutan-1-amine via this method would likely start from a suitably protected 2-hydroxycyclobutan-1-amine derivative. The hydroxyl group is converted into a good leaving group by the deoxofluorinating agent, which is then displaced by a fluoride ion. The reaction with alcohols generally proceeds with inversion of configuration at the chiral center. sigmaaldrich.com

Alternatively, the deoxofluorination of a protected 2-aminocyclobutanone could be envisioned. However, this would lead to a gem-difluoro species, 2-amino-1,1-difluorocyclobutane, rather than the target compound. organic-chemistry.orgorgsyn.org Therefore, the deoxofluorination of a corresponding alcohol precursor is the more plausible route. The efficiency of these reagents can sometimes be limited by side reactions, such as elimination, especially in sterically hindered or strained systems. researchgate.net

Table 1: Representative Deoxofluorination Reactions This table is illustrative and based on the general reactivity of deoxofluorinating agents, as specific examples for the direct synthesis of 2-Fluorocyclobutan-1-amine were not found in the provided search results.

| Precursor | Reagent | Product | Typical Conditions |

| Protected 2-hydroxycyclobutan-1-amine | DAST or Deoxo-Fluor® | Protected 2-fluorocyclobutan-1-amine | Anhydrous DCM, 0 °C to rt |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Bis(4-fluorophenyl)difluoromethane | 90 °C, 24 h |

Nucleophilic Radiofluorination

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov Nucleophilic radiofluorination is the most common method for ¹⁸F-labeling and typically involves the displacement of a good leaving group, such as a tosylate or triflate, by [¹⁸F]fluoride. ucla.edu

For the synthesis of [¹⁸F]2-Fluorocyclobutan-1-amine, a suitable precursor would be an N-protected 2-((tosyloxy)cyclobutyl)amine. The reaction is performed with cyclotron-produced [¹⁸F]fluoride, often in the form of [¹⁸F]KF, which is activated by a phase-transfer catalyst like a kryptofix complex (e.g., K₂₂₂). nih.gov The synthesis must be rapid and efficient due to the short half-life of ¹⁸F (approximately 110 minutes).

Recent advances have focused on developing milder and more broadly applicable methods. For instance, copper-mediated nucleophilic ¹⁸F-fluorination of aryl boronic esters has been developed for arenes that are not amenable to traditional aromatic nucleophilic substitution (SₙAr). nih.gov While this specific method applies to arenes, the underlying principle of enhancing fluoride nucleophilicity is broadly relevant. Such strategies are crucial for labeling complex, biologically active molecules for PET imaging applications. nih.gov

Table 2: General Scheme for Nucleophilic Radiofluorination

| Precursor | Reagent | Product | Key Features |

| N-Protected 2-((tosyloxy)cyclobutyl)amine | [¹⁸F]KF / K₂₂₂ | N-Protected [¹⁸F]2-fluorocyclobutan-1-amine | High specific activity, rapid reaction |

| Aryl Boronic Esters (ArylBPin) | [¹⁸F]KF/K₂₂₂ and [Cu(OTf)₂(py)₄] | [¹⁸F]Arenes | Broad applicability for non-activated arenes |

Modular Assembly of α-Fluoroamide Motifs

Modular synthesis provides a versatile approach to complex molecules by assembling them from distinct building blocks. For 2-Fluorocyclobutan-1-amine, a modular strategy could involve the construction of the cyclobutane ring with the required stereochemistry and functional groups in a controlled manner. chemrxiv.orgchemrxiv.org

One powerful technique for forming cyclobutane rings is the [2+2] cycloaddition reaction. nih.govresearchgate.netrsc.org A plausible modular approach to an α-fluoroamide derivative of cyclobutane would be the [2+2] cycloaddition between a fluoro-substituted enamide and an appropriate alkene. Subsequent transformation of the amide group could then yield the desired amine. Photocatalytic [2+2] cycloadditions have emerged as a mild and efficient method for constructing cyclobutane rings under visible light irradiation. rsc.org This approach offers access to a diverse range of complex cyclobutane derivatives. nih.gov The development of enantioselective organocatalyzed [2+2] cycloadditions further expands the utility of this method for synthesizing chiral cyclobutanes. nih.gov

Another modular approach involves photoredox-catalyzed cyclization reactions. For instance, a two-step synthesis of cyclic β-fluoroalkyl amines has been developed using a photoredox-catalyzed cyclization of bromodifluoroethylamines, which are themselves prepared through a modular three-component coupling. chemrxiv.org Adapting such a strategy could provide a novel entry to fluorinated cyclobutane amine structures.

Synthesis via Functional Group Transformations

Derivatization from Cyclic Sulfamidate Precursors

Cyclic sulfamidates are versatile intermediates in organic synthesis, serving as precursors to a wide range of functionalized amines through nucleophilic ring-opening reactions. researchgate.net These reactions typically proceed with high stereospecificity, making them valuable for asymmetric synthesis.

The synthesis of 2-Fluorocyclobutan-1-amine could be envisioned starting from a cyclobutane-fused cyclic sulfamidate. This precursor would be derived from the corresponding cis-1,2-amino alcohol. The ring-opening of the sulfamidate with a fluoride source would install the fluorine atom and reveal the amine functionality. While specific examples for a cyclobutane system are not detailed in the provided search results, the ring-opening of cyclic sulfamidates with fluoride nucleophiles is a known transformation. For example, a similar strategy has been applied to synthesize β-fluoroaryl alanines and derivatives of 4,4-difluoroglutamic acid, demonstrating the feasibility of this approach. researchgate.net The reaction of cyclic sulfamidates with sources like potassium fluoride can lead to the desired fluorinated amine derivatives. researchgate.netmdpi.com

Reductive Amination of β-Keto Esters

Reductive amination is a cornerstone of amine synthesis, converting aldehydes and ketones into primary, secondary, or tertiary amines. wikipedia-on-ipfs.orgwikipedia.org The process involves the initial formation of an imine or enamine from the carbonyl compound and an amine source, followed by reduction. libretexts.orgmasterorganicchemistry.com

A direct route to 2-Fluorocyclobutan-1-amine via this method would involve the reductive amination of 2-fluorocyclobutanone. The ketone would be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. wikipedia-on-ipfs.orgwikipedia.org This one-pot procedure is highly efficient and widely used in the pharmaceutical industry. wikipedia-on-ipfs.org

While the direct reductive amination of a fluorinated ketone is plausible, an alternative route could involve a fluorinated β-keto ester as a precursor to the cyclobutane ring, although this would require a more complex multi-step synthesis.

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines, tolerates acidic conditions. |

| Sodium Triacetoxyborohydride | STAB | Mild, selective, often used in aprotic solvents. |

| Hydrogen gas with catalyst | H₂/Pd, Ni, etc. | Catalytic, high atom economy. |

Alkylation Reactions of Nitrogen Centers

The synthesis of analogues of 2-Fluorocyclobutan-1-amine can be readily achieved by alkylation of the primary amine nitrogen. N-alkylation reactions are fundamental transformations for creating secondary and tertiary amines. nih.govnih.gov

Direct alkylation of 2-Fluorocyclobutan-1-amine with alkyl halides can lead to mixtures of mono- and di-alkylated products. rsc.org To achieve selective mono-alkylation, reductive amination with an appropriate aldehyde or ketone is often the preferred method. In this approach, 2-Fluorocyclobutan-1-amine would react with a carbonyl compound to form an imine, which is then reduced to the corresponding secondary amine.

Alternatively, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed. nih.govnih.gov These "hydrogen autotransfer" or "borrowing hydrogen" strategies are atom-economical and environmentally benign. Catalysts based on iridium, ruthenium, or manganese facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, releasing water as the only byproduct. nih.govnih.gov This allows for the synthesis of a diverse range of N-alkylated analogues of 2-Fluorocyclobutan-1-amine from readily available alcohols.

Methodologies for Multigram Scale Preparation

The preparation of 2-fluorocyclobutan-1-amine and its analogues on a multigram scale has been successfully achieved through multi-step synthetic sequences, starting from commercially available materials. These approaches deliver various valuable cyclobutane building blocks, including amines, carboxylic acids, and alcohols.

A notable strategy involves a reductive dehalogenation approach, which has proven effective for producing cis- and trans-isomers of methyl-substituted cyclobutane building blocks in preparative yields on a scale of up to 39 g. nih.govchemrxiv.org This multi-step process, typically ranging from three to six steps, provides access to key intermediates required for the synthesis of the target amines.

A key transformation in the multigram synthesis of cyclobutylamine (B51885) hydrochlorides is the modified Curtius rearrangement. chemrxiv.org This chemical reaction has been successfully employed to convert the corresponding carboxylic acids into the desired amine hydrochlorides, achieving scales of up to 33 g. chemrxiv.org The precursor carboxylic acids for this rearrangement have been synthesized on an even larger scale, with preparations yielding up to 145 g in a single run. chemrxiv.org

Table 1: Overview of Scalable Synthesis

| Product Class | Synthetic Method | Maximum Scale | Number of Steps | Starting Materials |

| cis- and trans-CH₃-substituted building blocks | Reductive dehalogenation | 39 g | 3-6 | Commercially available chemicals |

| Amine hydrochlorides | Modified Curtius rearrangement | 33 g | 2 (from carboxylic acid) | Cyclobutanecarboxylic acids |

| Carboxylic acid precursors | Hydrolysis of esters | 145 g | - | Corresponding esters |

| (Fluoro)alkyl-containing cis-1,2-disubstituted cyclobutanes | Multi-step synthesis | 39 g | 3-8 | Commercially available chemicals |

Stereochemical and Conformational Analysis of 2 Fluorocyclobutan 1 Amine Systems

Stereoelectronic Effects of the C-F Bond

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule. wikipedia.org In the context of 2-fluorocyclobutan-1-amine, the highly polarized carbon-fluorine (C-F) bond plays a crucial role in determining the conformational preferences of the cyclobutane (B1203170) ring and the orientation of the amino group. beilstein-journals.org

Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital, also plays a significant role. imperial.ac.uk In fluorinated systems, the interaction between the C-H bonding orbitals and the C-F anti-bonding orbital (σC-H → σ*C-F) is a key hyperconjugative effect. nih.govacs.org The strength of this interaction is highly dependent on the dihedral angle between the participating bonds, favoring an anti-periplanar arrangement. imperial.ac.uk This preference for specific spatial arrangements of bonds can dictate the puckering of the cyclobutane ring and the relative orientation of the fluorine and amine substituents. chemrxiv.org

The interplay between inductive and hyperconjugative effects is complex. While the inductive effect is a through-bond polarization, hyperconjugation involves orbital overlap and is highly conformation-dependent. researchgate.netpsu.edu In some polyfluorinated systems, negative hyperconjugation has been observed to complement the inductive effect of fluorine atoms. researchgate.net

| Effect | Description | Conformational Consequence |

|---|---|---|

| Inductive Effect | Electron withdrawal by the highly electronegative fluorine atom through σ-bonds. reddit.com | Influences basicity of the amine and overall charge distribution. researchgate.net |

| Hyperconjugation (σC-H → σ*C-F) | Electron delocalization from a C-H bonding orbital to a C-F anti-bonding orbital. nih.govacs.org | Favors specific dihedral angles, influencing ring puckering and substituent orientation. chemrxiv.org |

The "gauche effect" describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (at a dihedral angle of approximately 60°) to each other, rather than anti (180°). In the context of fluorinated amines, particularly when protonated to form ammonium (B1175870) salts, a pronounced gauche effect is often observed. beilstein-journals.orgresearchgate.net This preference is largely attributed to electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom. beilstein-journals.org

When the amino group of 2-fluorocyclobutan-1-amine is derivatized to an amide, the conformational landscape is further influenced. The formation of an iminium ion, for instance, can trigger a dynamic fluorine-iminium ion gauche effect. nih.govacs.orgresearchgate.net This effect arises from the electron-deficient nature of the iminium ion, which enhances the electrostatic attraction with the nearby fluorine atom. nih.govacs.org This interaction can be a powerful tool for controlling the conformation of the molecule. nih.govacs.org

Research on related systems, such as 2-fluoroethylamine hydrochloride, has shown that the gauche conformation is preferred in both the gas phase and in aqueous solution, with electrostatic interactions being the primary driving force over hyperconjugation or intramolecular hydrogen bonding. beilstein-journals.org This suggests that in the protonated or amide form of 2-fluorocyclobutan-1-amine, a conformation where the fluorine and the nitrogen-containing group are gauche to each other would be significantly populated.

Advanced Spectroscopic Characterization for Conformational Elucidation

To unravel the complex conformational equilibria of 2-fluorocyclobutan-1-amine systems, a combination of advanced spectroscopic techniques is employed. numberanalytics.com

NMR spectroscopy is a cornerstone for the conformational analysis of fluorinated organic compounds. auremn.org.brnih.gov Both ¹H and ¹⁹F NMR provide a wealth of information. oup.com The chemical shifts and, more importantly, the coupling constants (J-values) between protons and fluorine atoms are highly sensitive to their dihedral angles. oup.comresearchgate.net

The Karplus relationship, which correlates vicinal coupling constants to dihedral angles, is a valuable tool in this context. capes.gov.br By measuring ³J(H,F) coupling constants, it is possible to deduce the preferred puckering of the cyclobutane ring and the axial or equatorial preference of the substituents. researchgate.net The temperature dependence of NMR spectra can also reveal the thermodynamics of conformational equilibria. researchgate.netacs.org Changes in chemical shifts and coupling constants with temperature allow for the calculation of free energy differences between conformers. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information, helping to distinguish between different stereoisomers and conformers. oup.com For instance, an NOE between a proton and the fluorine atom can confirm their spatial proximity. oup.com In more complex systems, advanced techniques like half-filtered NOESY can be used to probe interactions at the interface of a molecule and its binding partner. nih.gov

| NMR Parameter | Information Gained | Reference |

|---|---|---|

| ¹H and ¹⁹F Chemical Shifts | Electronic environment of the nuclei, can indicate substituent effects. | oup.comresearchgate.net |

| Vicinal Coupling Constants (³J(H,F), ³J(H,H)) | Dihedral angles between coupled nuclei, crucial for determining ring pucker and substituent orientation. | oup.comresearchgate.netcapes.gov.br |

| Geminal Coupling Constants (²J(F,F)) | Can be sensitive to the conformational equilibrium. | acs.org |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei, helps in stereochemical assignment. | oup.com |

| Temperature Dependence of Spectra | Thermodynamic parameters (ΔG, ΔH, ΔS) of conformational equilibria. | researchgate.netacs.org |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR. mt.comtriprinceton.org These techniques probe the vibrational modes of a molecule, which are characteristic of its structure and bonding. photothermal.com The C-F stretching frequency, for example, is a characteristic band in the IR spectrum. dtic.mil The "fingerprint region" of the IR spectrum is particularly useful for identifying specific conformers. mt.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.com This complementarity makes the combined use of both techniques powerful for a complete vibrational assignment. umich.eduresearchgate.netacs.org

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. academie-sciences.fr It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like 2-fluorocyclobutan-1-amine, the CD spectrum is highly sensitive to its absolute configuration and conformation. bioorganica.com.uauniovi.es Theoretical calculations of CD spectra can be compared with experimental data to assign the absolute configuration of enantiomers. frontiersin.org Changes in the CD spectrum can also indicate conformational changes upon, for example, protonation or solvent changes. mdpi.com

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline compounds. uhu-ciqso.esmdpi.com It allows for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. uhu-ciqso.es This data provides an unambiguous picture of the molecule's conformation in the crystalline phase. uni-muenchen.deresearchgate.net

Computational and Theoretical Conformational Studies

Computational methods are indispensable for understanding the complex conformational preferences of substituted cyclobutanes. These techniques provide insights into the subtle interplay of steric and electronic effects that govern the three-dimensional structure of molecules like 2-fluorocyclobutan-1-amine.

Quantum Chemical Calculations (DFT, ab initio, MP2, DLPNO-CCSD(T))

Quantum chemical calculations offer a powerful lens through which to examine the conformational landscape of 2-fluorocyclobutan-1-amine. Methods such as Density Functional Theory (DFT), ab initio calculations (like Møller-Plesset perturbation theory, MP2), and the highly accurate Domain-based Local Pair Natural Orbital Coupled Cluster with Single, Double, and perturbative Triple excitations (DLPNO-CCSD(T)) are employed to determine the relative stabilities of different conformers. arxiv.orgresearchgate.net

For substituted cyclobutanes, the puckered nature of the four-membered ring leads to distinct axial and equatorial positions for substituents. The relative orientation of the fluorine and amine groups (cis or trans) significantly impacts the conformational equilibrium. In trans-2-fluorocyclohexanol, a related system, the diequatorial conformer is favored, and this preference is influenced by solvent polarity. rsc.org A similar interplay of steric and electrostatic interactions is expected in 2-fluorocyclobutan-1-amine.

Ab initio and DFT methods are used to compute the energies of various conformers, revealing the most stable arrangements. researchgate.netnih.gov For instance, in related fluorinated compounds, computational analysis has been crucial in understanding the influence of fluorine on acidity, basicity, and lipophilicity. chemrxiv.orgresearchgate.net These calculations often involve geometry optimization to find the lowest energy structure for each conformer, followed by frequency calculations to confirm they are true minima. ias.ac.in

The DLPNO-CCSD(T) method, in particular, provides a high level of accuracy for calculating relative energies, approaching the "gold standard" of CCSD(T) but with significantly lower computational cost, making it suitable for larger molecules and more complex systems. arxiv.orgresearchgate.netchemrxiv.org These calculations can elucidate the subtle energetic differences between conformers, such as those arising from intramolecular hydrogen bonding or hyperconjugation. For example, studies on related fluorinated systems have highlighted the importance of interactions between fluorine atoms and neighboring protons in stabilizing specific conformations. academie-sciences.fr

Table 1: Representative Calculated Energy Differences between Conformers of Substituted Cyclobutanes *

| Compound/System | Method | Most Stable Conformer | Energy Difference (kcal/mol) | Reference |

| trans-2-Fluorocyclohexanol | ab initio (6-31G*(MP2)) | eq-eq | 1.1 | rsc.org |

| cis-1,2-Dimethylcyclohexane | - | (one axial, one equatorial) | 0 (equal stability) | libretexts.org |

| trans-1,2-Dimethylcyclohexane | - | diequatorial | 11.4 (less stable) | libretexts.org |

Note: This table provides illustrative data from related cyclohexane (B81311) systems to highlight the types of energy differences observed in conformational analysis. Specific data for 2-fluorocyclobutan-1-amine is dependent on the specific computational study.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a dynamic picture of the conformational behavior of 2-fluorocyclobutan-1-amine. volkamerlab.orglibretexts.org Unlike static quantum chemical calculations that focus on energy minima, MD simulations follow the time evolution of the molecular system, allowing for the exploration of conformational transitions and the influence of the solvent environment. mdpi.com

In MD simulations, the molecule is typically placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. uni-koeln.de Newton's equations of motion are then used to propagate the positions and velocities of the atoms over time, generating a trajectory of the molecule's movement. libretexts.org This trajectory can be analyzed to determine the populations of different conformers, the rates of interconversion between them, and the role of specific intermolecular interactions, such as hydrogen bonds with the solvent.

For fluorinated compounds, MD simulations have been used to study the interactions between ligands and proteins, where the conformation of the fluorinated moiety can be crucial for binding. mdpi.com In the context of 2-fluorocyclobutan-1-amine, MD simulations can reveal how the puckering of the cyclobutane ring and the orientation of the substituents fluctuate over time in a solution, providing a more realistic representation of its behavior in a biological or chemical system.

Exploration of Potential Energy Surfaces and Conformational Landscapes

The potential energy surface (PES) is a fundamental concept in conformational analysis, representing the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net For 2-fluorocyclobutan-1-amine, the PES is a multidimensional surface where the coordinates could include the puckering angle of the cyclobutane ring and the dihedral angles describing the orientation of the fluorine and amine substituents.

Computational methods are used to map out the PES, identifying the energy minima that correspond to stable conformers and the transition states that represent the energy barriers between them. researchgate.net This exploration of the conformational landscape provides a comprehensive understanding of the molecule's flexibility and the pathways for conformational change. uc.pt

For example, in the study of other cyclic systems, the analysis of the PES has revealed the presence of multiple low-energy conformers and the barriers to their interconversion. ethz.ch In the case of 2-fluorocyclobutan-1-amine, the PES would likely show distinct energy wells for the cis and trans isomers, with further minima within each of these corresponding to different puckered conformations of the ring. The relative depths of these wells determine the equilibrium populations of the conformers.

The shape of the PES is influenced by a combination of factors, including angle strain in the cyclobutane ring, torsional strain from eclipsing interactions, and non-bonded steric and electrostatic interactions between the substituents. maricopa.edu The electronegativity of the fluorine atom and the hydrogen-bonding capability of the amine group are expected to play a significant role in shaping the PES of 2-fluorocyclobutan-1-amine.

Reactivity and Chemical Transformations of 2 Fluorocyclobutan 1 Amine and Derivatives

Reactivity of the Amine Functionality

The amine group in 2-fluorocyclobutan-1-amine is a key site for a variety of chemical transformations, acting as a nucleophile and participating in coupling reactions.

Nucleophilic Reactions with Electrophiles

The primary amine of 2-fluorocyclobutan-1-amine readily engages in nucleophilic reactions with a range of electrophiles. These reactions are fundamental for the synthesis of more complex molecules and for incorporating the fluorocyclobutane (B14750743) scaffold into larger structures.

Acylation: The amine can be acylated to form amides. For instance, in the synthesis of drug-like tertiary amides, a secondary amine formed via reductive amination can be acylated with acetic anhydride (B1165640). bu.edu

Alkylation: The amine can undergo alkylation with alkyl halides. beilstein-journals.org A novel strategy for alkylation involves the activation of amides with trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine, leading to the synthesis of N-substituted 2-pyridones. rsc.org

Reductive Amination: 2-Fluorocyclobutan-1-amine can be synthesized or can itself participate in reductive amination reactions. libretexts.orgkanto.co.jp This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. bu.edulibretexts.org This method is versatile for producing primary, secondary, and tertiary amines. libretexts.org For example, the reaction of a ketone with pyrrolidine (B122466) and subsequent reduction yields a tertiary amine. libretexts.org Reductive amination is a cornerstone in the synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry. chim.it

A summary of common nucleophilic reactions is presented in the table below.

| Reaction Type | Electrophile | Product | Significance |

| Acylation | Acyl Halides, Anhydrides | Amide | Formation of stable amide bonds, common in medicinal chemistry. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduction of alkyl substituents. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | A versatile method for amine synthesis. bu.edulibretexts.org |

This table summarizes common nucleophilic reactions of the amine functionality.

Formal Cross-Coupling Reactions Leading to Carbon-Carbon Bond Formation

Recent advances in organic synthesis have enabled the use of amines in formal cross-coupling reactions to form carbon-carbon bonds. These deaminative cross-coupling methods offer a powerful alternative to traditional cross-coupling reactions.

One approach involves the conversion of the primary amine into a Katritzky salt (an alkylpyridinium salt), which can then participate in nickel-catalyzed cross-electrophile coupling reactions with aryl iodides, bromoalkynes, or alkyl bromides. nih.gov This method allows for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds under mild conditions. nih.gov N-Heterocyclic carbene (NHC) catalysis has also been employed for the deaminative cross-coupling of aldehydes with Katritzky salts. rsc.org

Another strategy is the use of a dual-catalytic system to generate alkyl radicals from primary amines for cross-coupling. chemrxiv.org This has been shown to be effective for unactivated cyclic amines like cyclobutylamine (B51885). chemrxiv.org These methods are particularly valuable for late-stage functionalization in drug discovery. tcichemicals.com

The table below provides an overview of these formal cross-coupling reactions.

| Reaction Type | Amine Derivative | Coupling Partner | Catalyst System | Bond Formed |

| Deaminative Cross-Electrophile Coupling | Katritzky Pyridinium Salt | Aryl/Alkyl Halides | Nickel catalyst | C(sp²)–C(sp³), C(sp³)–C(sp³) nih.gov |

| Deaminative Cross-Coupling | Unsymmetrical 1,2-dialkyldiazenes | Aryl Halides | Dual-catalytic system | C(sp²)–C(sp³) chemrxiv.org |

| Deaminative Cross-Coupling | Katritzky Pyridinium Salt | Aldehydes | N-Heterocyclic Carbene | C(sp³)–C(sp³) rsc.org |

This table outlines formal cross-coupling reactions involving the amine functionality for C-C bond formation.

Transformations of the Cyclobutane (B1203170) Ring System

The strained cyclobutane ring is susceptible to various transformations, including ring-opening and rearrangement reactions.

Ring Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane core makes it prone to ring-opening and rearrangement reactions, often leading to the formation of other cyclic or acyclic structures. umich.edu

Ring Expansion: Treatment of hydroxymethyl-substituted cyclobutanes with diethylaminosulfur trifluoride (DAST) can induce ring expansion to form fluorinated cyclopentane (B165970) derivatives. umich.edu

Ring Contraction: Iodine(III)-mediated fluorination of 2-alkylidenecyclobutanol derivatives can lead to a ring-contractive fluorination via a semipinacol rearrangement, yielding β-monofluorinated cyclopropanecarbaldehydes. acs.org

Radical-Mediated Ring Opening: Cyclopropane rings adjacent to a radical center are known to undergo ring-opening. db-thueringen.de This principle can be extended to cyclobutane systems. researchgate.net

Electrochemical Rearrangements: Electrochemical methods can drive the skeletal rearrangement of cyclobutanes, leading to formal ring contraction to cyclopropanes. rsc.org

Functionalization at Unsaturated Sites within Cyclic Structures

The presence of a 2-fluorocyclobutylamino group can influence the reactivity of unsaturated sites within a larger cyclic framework. The stereocontrolled synthesis and functionalization of cyclobutanes can be achieved through various methods, including [2+2] cycloadditions. mdpi.com For instance, the functionalization of cyclobutanones can lead to fused heterocyclic systems. mdpi.com

Stereochemical Control in Chemical Reactions

Achieving stereochemical control is crucial in the synthesis of complex molecules, as the stereochemistry significantly impacts a molecule's properties and biological activity. fiveable.me

The synthesis of specific stereoisomers of 2-fluorocyclobutan-1-amine and its derivatives often relies on stereoselective reactions or the separation of diastereomers. researchgate.netresearchgate.net For example, diastereomerically pure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids and amines have been synthesized, often involving the separation of diastereomers at an intermediate stage. researchgate.netresearchgate.net

The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been achieved, providing a toolbox for peptide chemistry. nih.gov Similar strategies can be applied to cyclobutane systems. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in determining the stereochemical outcome. fiveable.me For instance, in the synthesis of β-fluorostyrene derivatives, both cis and trans isomers can be obtained from a common intermediate through stereoselective transformations. nih.gov

Application of 2 Fluorocyclobutan 1 Amine As a Privileged Scaffold in Medicinal Chemistry Research

Rational Design Principles for Bioactive Fluorinated Cyclobutane (B1203170) Scaffolds

The design of bioactive molecules often hinges on the precise control of their three-dimensional structure and electronic properties. The 2-fluorocyclobutan-1-amine scaffold offers a unique combination of conformational rigidity and the modulatory effects of fluorine, making it an attractive component for rational drug design. mdpi.com

Conformational Restriction as a Drug Design Strategy

Conformational restriction is a powerful strategy in drug design aimed at reducing the entropic penalty upon binding to a biological target. nih.govru.nl Flexible molecules can adopt numerous conformations in solution, and locking them into a bioactive conformation can significantly improve binding affinity and selectivity. nih.gov The cyclobutane ring, with its inherent puckered structure, serves as an effective means to achieve this restriction. nih.govru.nl

The introduction of a cyclobutane ring into a molecule can:

Limit the number of possible conformations, pre-organizing the molecule for target binding. nih.gov

Replace more flexible linkers, such as ethyl groups, to impart a more defined three-dimensional structure. nih.gov

Block metabolically susceptible sites by introducing a fused ring system. nih.gov

Increase the spatial complexity (Fsp3 character), which often correlates with improved binding affinity and better physicochemical properties like aqueous solubility. nih.govru.nl

The cyclobutane core in derivatives like 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine adopts a non-planar "puckered" conformation to alleviate the angle strain inherent in four-membered rings. This puckering results in bond angles of approximately 88°, a deviation from the ideal 109.5° tetrahedral angle, and helps to minimize torsional strain. nih.gov This defined geometry makes the cyclobutane scaffold a predictable and valuable tool for constraining the orientation of pharmacophoric groups. nih.gov

Strategic Incorporation of Fluorine for Modulating Interactions

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. nih.govresearchgate.nettandfonline.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to enhance drug performance. nih.govtandfonline.com

Key benefits of strategic fluorination include:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, particularly amines. researchgate.netmdpi.com This can be crucial for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. tandfonline.commdpi.com Replacing a hydrogen atom with fluorine at a metabolically labile position can block this pathway, thereby increasing the drug's half-life. tandfonline.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. tandfonline.commdpi.com It can also influence the conformation of the molecule to better fit into a binding pocket. researchgate.net

Increased Membrane Permeability: In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.nettandfonline.com

The combination of the rigid cyclobutane scaffold with the electronic effects of fluorine in 2-fluorocyclobutan-1-amine provides a powerful tool for medicinal chemists to design molecules with optimized properties.

Role in Peptide and Peptidomimetic Chemistry

Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. frontiersin.org Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. frontiersin.orgwikipedia.org The 2-fluorocyclobutan-1-amine scaffold has found a significant role in this area, particularly in the engineering of β-peptide foldamers. researchgate.netrsc.org

Engineering of β-Peptide Foldamers and Oligomers

Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to proteins. news-medical.net β-peptides, which are composed of β-amino acids, are a prominent class of foldamers that are resistant to proteolytic degradation. news-medical.net The incorporation of conformationally constrained β-amino acids, such as those derived from 2-fluorocyclobutan-1-amine, is a key strategy for controlling the folding of these synthetic peptides. researchgate.netrsc.org

Influence on Secondary Structure Topologies (e.g., strand-like vs. hairpin-like)

The introduction of fluorinated amino acids can have a profound impact on the secondary structure of peptides. mdpi.com In the case of oligomers derived from cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, conformational analysis using techniques like IR, NMR, and CD spectroscopy, along with molecular modeling, has revealed a strong preference for a well-defined strand-like structure. researchgate.netrsc.org This is in contrast to some other β-peptides that may adopt helical or hairpin-like conformations. mdpi.com

Interestingly, the strand-like conformation adopted by these fluorinated cyclobutane-containing oligomers is stabilized without significant intra-residue hydrogen bonding. researchgate.netrsc.org X-ray crystallographic analysis of a tetramer showed a regular strand-like conformation in the solid state with only intermolecular hydrogen bonding networks observed. researchgate.netrsc.org The backbone topology and the orientation of the four-membered rings were notably different from those of the corresponding non-fluorinated cis-β-amino acid tetramer, highlighting the significant influence of the fluorine atom. researchgate.netrsc.org This ability to dictate a specific secondary structure makes 2-fluorocyclobutan-1-amine derivatives valuable for designing peptidomimetics that can mimic β-sheet structures, which are often involved in protein-protein interactions.

Utilization as a Building Block in Drug Discovery Programs

Building blocks are fundamental chemical units that can be linked together to create new, larger compounds. biosolveit.de The availability of diverse and well-characterized building blocks is essential for the rapid synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery. biosolveit.de 2-Fluorocyclobutan-1-amine and its derivatives are increasingly recognized as valuable building blocks due to their unique structural and electronic properties. researchgate.netbioorganica.com.ua

The combination of a 1,3-substituted cyclobutane motif, which provides a defined three-dimensional shape, with a fluorine atom near a functional group is a rational approach to designing novel and promising building blocks for drug discovery. bioorganica.com.ua For example, an analog of 2-fluorocyclobutan-1-amine, 3,3-difluorocyclobutanamine, is a building block used in the synthesis of the FDA-approved drug Ivosidenib. bioorganica.com.ua

The synthesis of various functionalized fluorocyclobutane (B14750743) derivatives, including amines and carboxylic acids, on a multigram scale makes these building blocks accessible for broader use in medicinal chemistry research. researchgate.net The availability of both cis- and trans-isomers allows for a systematic exploration of the impact of stereochemistry on biological activity. researchgate.net

Table 1: Physicochemical Properties of Selected Fluorocyclobutane Building Blocks

This table presents a comparative analysis of the physicochemical properties of 2-fluorocyclobutan-1-amine and related building blocks. The pKa and LogP values are crucial parameters in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | LogP (predicted) |

| 2-Fluorocyclobutan-1-amine |  | C4H8FN | 89.11 | 9.5 | 0.3 |

| Cyclobutylamine (B51885) |  | C4H9N | 71.12 | 10.5 | 0.6 |

| 2-Fluorocyclobutan-1-ol |  | C4H7FO | 90.10 | 15.2 | 0.5 |

| 2-Fluorocyclobutan-1-one |  | C4H5FO | 88.08 | - | 0.2 |

Note: pKa and LogP values are predicted and may vary from experimental values.

The data in the table illustrates how the introduction of a fluorine atom and the nature of the functional group can influence the physicochemical properties of the cyclobutane scaffold. The lower predicted pKa of 2-fluorocyclobutan-1-amine compared to cyclobutylamine demonstrates the electron-withdrawing effect of the fluorine atom. These subtle but significant modifications are at the heart of rational drug design.

Accessing sp3-Rich Chemical Space

In recent years, drug discovery has seen a significant shift away from flat, aromatic, sp2-hybridized molecules towards compounds with greater three-dimensionality, or sp3-richness. nih.gov This trend is driven by the need to overcome the limitations associated with aromatic rings, such as poor aqueous solubility and metabolic instability. nih.govresearchgate.net Saturated, sp3-rich scaffolds offer access to novel and underexplored chemical space, providing opportunities to design molecules with improved drug-like properties. sigmaaldrich.comuclm.es

The 2-fluorocyclobutan-1-amine scaffold is an exemplary tool for accessing this sp3-rich space. The cyclobutane ring provides a rigid, three-dimensional core that presents substituents in well-defined vectors, unlike the planar arrangement of aromatic rings. sigmaaldrich.com This defined spatial arrangement can lead to more specific and potent interactions with biological targets. The introduction of such scaffolds allows for the creation of diverse compound libraries that fit within the lead-like chemical space. researchgate.net The use of building blocks like 2-fluorocyclobutan-1-amine enables chemists to systematically explore three-dimensional space, potentially leading to the discovery of innovative drug candidates. sigmaaldrich.com

The fluorine atom further enhances the utility of this scaffold. Fluorination is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov In the context of the cyclobutane ring, the fluorine atom can influence the molecule's conformation, lipophilicity, and metabolic stability, providing a powerful tool for fine-tuning its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net

Table 1: Comparison of Scaffold Properties

| Feature | Aromatic (e.g., Phenyl) Scaffold | sp3-Rich (e.g., Cyclobutyl) Scaffold |

| Geometry | Planar (2D) | Three-Dimensional (3D) |

| Hybridization | sp2 | sp3 |

| Solubility | Often low aqueous solubility nih.gov | Can improve aqueous solubility sigmaaldrich.com |

| Metabolic Stability | Prone to oxidative metabolism nih.gov | Generally more stable sigmaaldrich.com |

| Chemical Space | Heavily explored | Underexplored, offers novelty sigmaaldrich.comuclm.es |

Scaffold Hopping Strategies

Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by replacing the core structure (scaffold) of a known active molecule while preserving its biological activity. nih.govuniroma1.it This approach is used to generate new intellectual property, improve physicochemical or pharmacokinetic properties, and escape known toxicity issues. nih.govniper.gov.inbhsai.org The 2-fluorocyclobutan-1-amine moiety serves as an excellent bioisostere for commonly used ring systems, particularly the phenyl ring, in scaffold hopping endeavors. nih.gov

Replacing a phenyl ring with a 2-fluorocyclobutane core can be considered a topology-based hop, where the fundamental arrangement of functional groups is maintained in 3D space, but the underlying scaffold is completely different. nih.gov The amine group on the cyclobutane ring can mimic the attachment point of a substituent on an aromatic ring, while the rest of the scaffold provides a non-aromatic, saturated core. This can lead to significant improvements in properties, as demonstrated by the general principle that adding nitrogen atoms or moving from aromatic to saturated systems can enhance metabolic stability. niper.gov.in

The success of this strategy relies on the ability of the new scaffold to present the necessary pharmacophoric elements in a similar spatial orientation to the original molecule. uniroma1.it The rigidity of the cyclobutane ring in 2-fluorocyclobutan-1-amine helps to achieve this, ensuring that the key binding interactions with the biological target are maintained or even enhanced. sigmaaldrich.com

Exploration of Biological Target Engagement (Mechanistic Studies)

The structural features of 2-fluorocyclobutan-1-amine make it a versatile scaffold for engaging with a variety of biological targets, from transport proteins to enzymes and receptors.

Interactions with Amino Acid Transport Systems (e.g., L and A systems)

Amino acid transport systems, such as the L-type amino acid transporter (LAT) and System A, are crucial for cellular function and are often upregulated in pathological conditions like cancer. uniprot.org These transporters recognize and shuttle amino acids across cell membranes. Molecules that mimic natural amino acids can exploit these systems for targeted delivery or to act as inhibitors. researchgate.net

The 2-fluorocyclobutan-1-amine structure contains the core components of an amino acid analog: an amine group and a carbocyclic core that acts as a side-chain mimic. Its ability to mimic natural amino acids allows it to potentially interact with transporters like the L-type amino acid transport system. For instance, the clinically used PET imaging agent, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), utilizes a similar fluorinated cyclobutane scaffold to gain entry into prostate cancer cells via system L amino acid transporters. The presence of the amine group and the rigid ring structure are key for recognition by these transport systems. researchgate.net While 2-fluorocyclobutan-1-amine lacks the carboxylic acid group of FACBC, its structural similarity makes it a candidate for interacting with certain amino acid transporters, potentially inhibiting them or serving as a backbone for probes designed to study them. nih.gov

Table 2: Major Amino Acid Transport Systems

| System | Key Substrates | Na+ Dependence | Key Inhibitor Example | Potential Interaction with Amino Acid Mimetics |

| System L | Large neutral amino acids (Leucine, Phenylalanine) | Independent | 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) nih.gov | High, due to broad substrate selectivity researchgate.net |

| System A | Small neutral amino acids (Alanine, Serine, Proline) | Dependent | - | Moderate |

| System y+ | Cationic amino acids (Lysine, Arginine) | Independent | L-Arginine biomolther.org | High, recognizes amine groups biomolther.org |

Ligand Design for Specific Receptor Classes (e.g., aminergic GPCRs)

G protein-coupled receptors (GPCRs), particularly the aminergic family, are major targets for drug discovery. nih.govnih.gov Ligands for these receptors typically feature a basic amine group that engages in a key ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain. nih.gov

The 2-fluorocyclobutan-1-amine scaffold provides this essential basic amine on a three-dimensional, non-aromatic core. This makes it an attractive building block for designing novel ligands for aminergic GPCRs. chemrxiv.org Fluorination has been shown to have position-dependent effects on ligand potency at these receptors. nih.govmdpi.com Incorporating the fluorinated cyclobutane ring can influence ligand binding affinity and selectivity by altering local electronics and conformational preferences. By using this scaffold, medicinal chemists can move away from traditional aromatic structures and explore new chemical space for aminergic GPCR modulators, potentially leading to compounds with novel pharmacological profiles. mdpi.com

Enzyme Modulators (e.g., matrix metalloproteinase inhibitors)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. researchgate.netnih.gov The design of early MMP inhibitors often focused on strong zinc-chelating groups, which led to a lack of selectivity and off-target effects. mdpi.com More recent strategies have focused on designing selective inhibitors that interact with exosites or specific sub-pockets away from the conserved active site zinc ion. mdpi.comnih.gov

The 2-fluorocyclobutan-1-amine scaffold can be used to construct such selective MMP inhibitors. Its rigid structure is ideal for orienting substituents into specific pockets, such as the deep S1' pocket characteristic of certain MMPs like MMP-13. mdpi.com The amine group can be used as a chemical handle to attach other functional groups, while the fluorinated ring provides a stable core. This approach allows for the design of non-zinc-binding inhibitors, which could lead to improved selectivity and better safety profiles. researchgate.net The development of MMP inhibitors with novel scaffolds is an active area of research, and building blocks like 2-fluorocyclobutan-1-amine are valuable tools in this effort. nih.govbiorxiv.org

Advanced Theoretical and Computational Chemistry Studies

Quantum Mechanical Analysis of Electronic Structure and Bonding

Quantum mechanical calculations provide profound insights into the electronic structure and bonding characteristics of a molecule. These studies are foundational to understanding its stability, reactivity, and spectroscopic properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure representation, composed of one-center (core orbitals, lone pairs) and two-center (bonds) elements. This approach provides a quantitative description of bonding in terms of hybridization and orbital composition and allows for the analysis of charge transfer and conjugative interactions. wikipedia.orgfluorine1.ru

In 2-Fluorocyclobutan-1-amine, NBO analysis would reveal the nature of the key chemical bonds, such as the C-F, C-N, and C-C bonds within the cyclobutane (B1203170) ring. The analysis quantifies the hybridization of the atomic orbitals contributing to these bonds. For instance, the carbon atom bonded to the fluorine would exhibit a different hybridization compared to the other ring carbons due to the high electronegativity of fluorine.

A crucial aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This involves analyzing the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis type orbitals). wikipedia.orgwisc.edu The stabilization energy, E(2), associated with these interactions indicates the strength of the electron delocalization. For 2-Fluorocyclobutan-1-amine, significant donor-acceptor interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 2-Fluorocyclobutan-1-amine This table presents hypothetical data to illustrate typical NBO analysis findings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C1-C2) | 3.5 | Hyperconjugation |

| LP (1) N | σ* (C1-H) | 2.8 | Hyperconjugation |

| σ (C2-H) | σ* (C1-N) | 1.9 | Hyperconjugation |

| σ (C1-C4) | σ* (C2-F) | 0.8 | Ring Strain/Electronic Effect |

LP denotes a lone pair, and σ\ denotes an antibonding orbital. E(2) represents the stabilization energy.*

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For 2-Fluorocyclobutan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO would likely be distributed among the antibonding orbitals of the C-F and C-N bonds.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Fluorocyclobutan-1-amine This table presents hypothetical data based on typical values for similar organic molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Primarily localized on the Nitrogen lone pair |

| LUMO | +1.5 | Primarily associated with C-F and C-N σ* orbitals |

| HOMO-LUMO Gap | 11.3 | Indicates high kinetic stability |

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the prediction of reaction rates.

Transition State Theory and Reaction Pathways

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org The transition state represents the highest energy point along the minimum energy path (the reaction coordinate) that connects reactants and products. libretexts.org

For reactions involving 2-Fluorocyclobutan-1-amine, such as nucleophilic substitution or elimination, computational methods can be used to locate the geometry of the transition state structure. By calculating the vibrational frequencies of this structure, it can be confirmed as a true transition state (characterized by one imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. libretexts.org These calculations allow chemists to understand the detailed atomic motions involved in bond-breaking and bond-forming processes.

Table 3: Hypothetical Activation Parameters for a Nucleophilic Substitution Reaction of 2-Fluorocyclobutan-1-amine This table provides illustrative thermodynamic data for a reaction proceeding through a calculated transition state.

| Parameter | Value | Unit | Description |

| ΔH‡ (Enthalpy of Activation) | +20.5 | kcal/mol | Energy required to reach the transition state |

| ΔS‡ (Entropy of Activation) | -5.2 | cal/(mol·K) | Change in disorder on forming the transition state |

| ΔG‡ (Gibbs Free Energy of Activation) | +22.0 | kcal/mol | Overall free energy barrier at 298 K |

The ‡ symbol denotes the value at the transition state.

Computational Prediction of Reactivity Profiles

The electronic structure data obtained from quantum mechanical calculations can be used to predict the reactivity profile of a molecule. By analyzing parameters derived from FMO theory and electron density, specific sites of reactivity can be identified.

The distribution of the HOMO and LUMO provides a clear picture of where electrophilic and nucleophilic attacks are most likely to occur. For 2-Fluorocyclobutan-1-amine, the HOMO's localization on the nitrogen atom indicates that this is the primary site for electrophilic attack (the amine group acting as a nucleophile). Conversely, the LUMO's localization around the C-F bond suggests that the carbon atom attached to the fluorine is a likely site for nucleophilic attack.

Table 4: Calculated Global Reactivity Descriptors for 2-Fluorocyclobutan-1-amine This table presents hypothetical reactivity indices based on the FMO energies in Table 2.

| Reactivity Descriptor | Formula | Predicted Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 5.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | 1.52 eV | Global electrophilic nature |

Prediction of Intermolecular Interactions

Understanding intermolecular interactions is crucial for predicting the macroscopic properties of a substance, such as its boiling point, solubility, and crystal packing. Computational methods can be used to model and quantify these non-covalent interactions. mdpi.com

Computational studies can model dimers or larger clusters of molecules to calculate the binding energies associated with different spatial orientations. This analysis helps identify the most stable intermolecular configurations.

Table 5: Illustrative Interaction Energies for Dimers of 2-Fluorocyclobutan-1-amine This table provides hypothetical data for different modes of intermolecular interaction.

| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) |

| Head-to-tail (N-H···N) | Hydrogen Bonding | -5.8 |

| Head-to-tail (N-H···F) | Hydrogen Bonding | -3.2 |

| Antiparallel Dipole | Dipole-Dipole | -2.5 |

| Stacked | Van der Waals | -1.8 |

Hydrogen Bonding in Complex Formation

Hydrogen bonding plays a pivotal role in the structure, stability, and interaction of molecules containing hydrogen bond donors and acceptors. In 2-Fluorocyclobutan-1-amine, the primary amine group (-NH₂) serves as a potent hydrogen bond donor, while the nitrogen atom's lone pair and the electronegative fluorine atom can act as hydrogen bond acceptors.

Theoretical studies on closely related structures, such as oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, have provided valuable insights. Conformational analysis of these related molecules, supported by molecular modeling, indicates that while intra-residue hydrogen bonding may be weak, extensive intermolecular hydrogen bonding networks are significant, particularly in the solid state. researchgate.net This suggests that for 2-Fluorocyclobutan-1-amine, intermolecular N-H···N and potentially N-H···F hydrogen bonds are critical in dictating its condensed-phase structure and properties.

Computational methods like Density Functional Theory (DFT) are instrumental in analyzing these interactions. nih.govwhiterose.ac.uk Such calculations can elucidate the preferred geometries of hydrogen-bonded complexes (dimers, trimers, etc.) and quantify the strength of these bonds. The fluorine atom's role as a hydrogen bond acceptor is a subject of ongoing discussion, but computational analysis of the molecular electrostatic potential can clarify its propensity to participate in such interactions. nih.gov

Studies on similar amino alcohols demonstrate that intermolecular hydrogen bonds, such as O-H···N, are often favored over intramolecular ones, leading to the formation of stable cyclic dimers and larger associates in the liquid phase. nih.gov By analogy, 2-Fluorocyclobutan-1-amine is expected to form robust intermolecular hydrogen-bonded networks.

Table 1: Potential Hydrogen Bonding Interactions in 2-Fluorocyclobutan-1-amine Complexes This table outlines the primary types of hydrogen bonds that can be investigated through computational modeling.

| Donor Group | Acceptor Atom | Type of Interaction | Expected Relative Strength |

| Amine (N-H) | Nitrogen (N) | Intermolecular | Strong |

| Amine (N-H) | Fluorine (F) | Inter/Intramolecular | Weak to Moderate |

Van der Waals Complexes and Association Energies

Beyond the directional and relatively strong hydrogen bonds, the association of 2-Fluorocyclobutan-1-amine molecules is also governed by weaker, non-directional van der Waals forces. These interactions are critical for understanding the behavior of the compound in non-polar environments and in the gas phase. A van der Waals complex is a weakly bound assembly of molecules held together by a combination of dispersion forces, electrostatic interactions (dipole-dipole), and exchange repulsion. smu.edu

The theoretical description of these complexes requires high-level quantum mechanical calculations, as methods like Møller–Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory are needed to accurately capture the subtle electron correlation effects that give rise to dispersion forces. smu.edu These computational models can predict the equilibrium geometry of van der Waals complexes and, crucially, their association energies (also known as binding or complexation energies).

The association energy quantifies the stability of the complex. Theoretical studies show that these energies are determined by a delicate balance between attractive dispersion forces, which are key to the stability of the complex, and exchange repulsion forces, which largely determine the equilibrium geometry. smu.edu For instance, computational studies on the dimerization of 1,2-dichloroethane (B1671644) yielded a complexation energy of approximately -1.5 kcal/mol, providing a scale for the strength of such interactions. researchgate.net For 2-Fluorocyclobutan-1-amine, computational models would be used to calculate the association energies for various dimeric orientations to identify the most stable configurations.

Table 2: Illustrative Data from a Hypothetical Computational Study on the 2-Fluorocyclobutan-1-amine Dimer This table represents the type of data generated from high-level theoretical calculations to characterize van der Waals complexes. The values are for illustrative purposes.

| Dimer Configuration | Primary Interacting Groups | Calculated Association Energy (kcal/mol) | Primary Contribution |

| Head-to-Tail | -NH₂ to -F | -2.5 | Electrostatic + Dispersion |

| Stacked | Cyclobutane rings parallel | -1.8 | Dispersion |

| T-shaped | Edge of one ring to face of another | -1.6 | Dispersion |

Future Directions and Emerging Research Opportunities

Development of Novel Stereocontrolled Synthetic Methodologies

The precise control over the three-dimensional arrangement of atoms (stereochemistry) in 2-fluorocyclobutan-1-amine is critical, as different stereoisomers can exhibit vastly different biological activities and physical properties. Future research is increasingly aimed at developing synthetic methods that can selectively produce a single desired stereoisomer, thus avoiding the need for difficult and costly separation of mixtures.

Key emerging strategies include:

Asymmetric Catalysis : The development of chiral catalysts (metal-based or organocatalytic) that can direct the formation of specific stereoisomers is a major frontier. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral fluorinated cyclobutane (B1203170) derivatives, a methodology that could be adapted for amine synthesis. researchgate.net Similarly, I(I)/I(III) catalysis has been leveraged for the stereoselective synthesis of cis-α,α-difluorocyclopropanes from bicyclobutane precursors, showcasing a strategy of fluorinative ring contraction that could inspire new approaches to fluorocyclobutanes. acs.org

Biocatalysis : The use of enzymes as catalysts offers unparalleled stereoselectivity under mild reaction conditions. Engineered enzymes, such as myoglobin-based catalysts, are being developed for the stereoselective synthesis of fluorinated cyclopropanes. nih.govutdallas.edu This biocatalytic approach could be extended to the synthesis of chiral fluorinated cyclobutanes, offering a green and highly efficient alternative to traditional chemical methods.

Ring Contraction and Expansion Strategies : Innovative methods, such as the contraction of readily available pyrrolidines using iodonitrene chemistry, have been developed for the highly stereoselective synthesis of substituted cyclobutanes. nih.govacs.org Applying such novel topological strategies to fluorinated precursors could provide new entries into optically pure 2-fluorocyclobutan-1-amine derivatives.

A significant challenge remains the development of methods that provide access to all possible diastereomers (cis/trans) and enantiomers (R/S) with high purity. Current approaches often rely on the separation of diastereomers to obtain pure stereoisomers. researchgate.netresearchgate.net Future methodologies will need to overcome this limitation by offering direct, catalyst-controlled access to each specific isomer.

Integration of Advanced Spectroscopic and Computational Techniques

A comprehensive understanding of the conformational preferences and electronic properties of 2-fluorocyclobutan-1-amine is essential for its rational application in drug design. The integration of advanced analytical techniques with computational modeling is a powerful approach to elucidate these properties.

Advanced NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, more advanced techniques are needed. ¹⁹F NMR is particularly valuable for studying fluorinated compounds, providing insights into the local electronic environment of the fluorine atom. nih.gov Two-dimensional correlation spectroscopy (2D-COS), which analyzes correlations between different spectral regions under a perturbation (like temperature or concentration changes), can reveal hidden structural and dynamic information that is not apparent in one-dimensional spectra. vietnamjournal.ru

X-ray Crystallography : This technique provides unambiguous determination of the solid-state structure and stereochemistry of 2-fluorocyclobutan-1-amine derivatives. acs.org This data is invaluable for validating computational models and understanding intermolecular interactions in a crystal lattice, which can be relevant to receptor binding.

The synergy between these techniques is crucial. For example, computational models can predict NMR chemical shifts, which are then validated by experimental data. Discrepancies between predicted and observed data can lead to a refined understanding of the molecule's behavior. The use of specialized software like SpectroChemPy can aid in the advanced analysis of complex spectroscopic datasets. spectrochempy.fr

Rational Design of Next-Generation Fluorinated Cyclobutane Architectures with Tailored Biological Profiles

The 2-fluorocyclobutan-1-amine scaffold serves as a valuable starting point for designing new bioactive molecules. Rational design involves making purposeful structural modifications to optimize a molecule's properties for a specific biological target. sioc-journal.cn The cyclobutane ring itself is a desirable feature in medicinal chemistry, offering a rigid structure that can help in pre-organizing substituents for optimal interaction with a protein binding pocket. researchgate.net